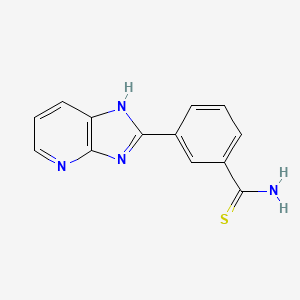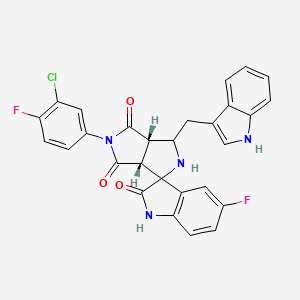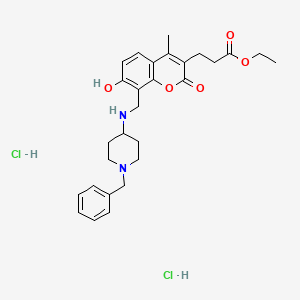
C28H36Cl2N2O5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C28H36Cl2N2O5 Chloramphenicol . It is a broad-spectrum antibiotic that was originally derived from the bacterium Streptomyces venezuelae. Chloramphenicol is effective against a wide variety of bacteria and is used to treat serious infections where other antibiotics may not be effective.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloramphenicol can be synthesized through several methods. One common synthetic route involves the reaction of p-nitroacetophenone with glycine to form p-nitrophenylserine . This intermediate is then chlorinated using thionyl chloride to produce p-nitrophenylserine chloride . The final step involves the reduction of the nitro group to an amine using hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of Chloramphenicol typically involves fermentation processes using genetically modified strains of Streptomyces venezuelae. The fermentation broth is then subjected to extraction and purification processes to isolate the antibiotic .
Chemical Reactions Analysis
Types of Reactions
Chloramphenicol undergoes several types of chemical reactions, including:
Oxidation: Chloramphenicol can be oxidized to form .
Reduction: The nitro group in Chloramphenicol can be reduced to an amine.
Substitution: Chloramphenicol can undergo nucleophilic substitution reactions, particularly at the chlorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reduction is typically carried out using and a .
Substitution: Nucleophilic substitution reactions often use or other strong bases.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chloramphenicol has a wide range of scientific research applications:
- **Bi
Chemistry: Used as a model compound in studies of antibiotic synthesis and mechanisms.
Properties
Molecular Formula |
C28H36Cl2N2O5 |
|---|---|
Molecular Weight |
551.5 g/mol |
IUPAC Name |
ethyl 3-[8-[[(1-benzylpiperidin-4-yl)amino]methyl]-7-hydroxy-4-methyl-2-oxochromen-3-yl]propanoate;dihydrochloride |
InChI |
InChI=1S/C28H34N2O5.2ClH/c1-3-34-26(32)12-10-23-19(2)22-9-11-25(31)24(27(22)35-28(23)33)17-29-21-13-15-30(16-14-21)18-20-7-5-4-6-8-20;;/h4-9,11,21,29,31H,3,10,12-18H2,1-2H3;2*1H |
InChI Key |
QEOLXQWIXYBRLN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)O)CNC3CCN(CC3)CC4=CC=CC=C4)OC1=O)C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


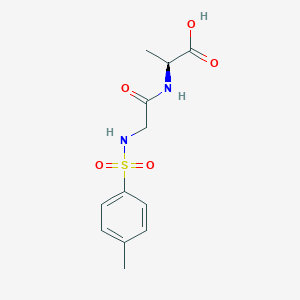
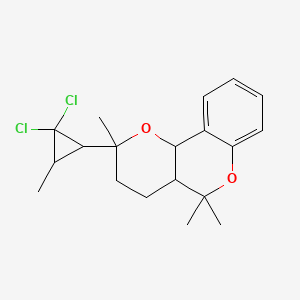
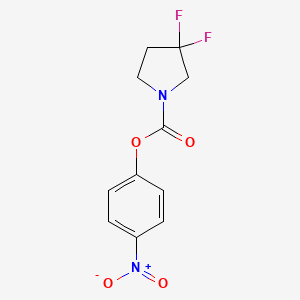

![Benzenesulfonamide, 4-ethoxy-N-[3-(methoxymethyl)phenyl]-3-(4-methyl-1-piperazinyl)-](/img/structure/B12637703.png)
![1-Propanol, 2-[[4-[(5-cyclopropyl-1H-pyrazol-3-yl)aMino]-2-pyriMidinyl][(6-fluoro-1H-indazol-4-yl)Methyl]aMino]-](/img/structure/B12637704.png)
![1-[5-(2,5-diazabicyclo[2.2.1]heptan-2-yl)pyridin-3-yl]-N-pyrazin-2-ylindazol-3-amine](/img/structure/B12637708.png)
![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-oxo-4-(thiophen-3-ylmethylamino)butanoate](/img/structure/B12637716.png)
![3-(9-Chlorobenzo[h]isoquinolin-6-yl)prop-2-enenitrile](/img/structure/B12637722.png)
![N-methyl-3-[[4-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide](/img/structure/B12637727.png)
![8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-(tert-butoxycarbonyl)-D-methioninate](/img/structure/B12637731.png)
![Benzoic acid, 2-[[[2-[(2-hydroxy-2-phenylethyl)(phenylmethyl)amino]-2-oxo-1-(phenylmethyl)ethyl]amino]carbonyl]-](/img/structure/B12637737.png)
